Methyl 2-[methyl(thiolan-3-yl)amino]acetate
CAS No.: 1095511-68-4
Cat. No.: VC3346192
Molecular Formula: C8H15NO2S
Molecular Weight: 189.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095511-68-4 |
|---|---|
| Molecular Formula | C8H15NO2S |
| Molecular Weight | 189.28 g/mol |
| IUPAC Name | methyl 2-[methyl(thiolan-3-yl)amino]acetate |
| Standard InChI | InChI=1S/C8H15NO2S/c1-9(5-8(10)11-2)7-3-4-12-6-7/h7H,3-6H2,1-2H3 |
| Standard InChI Key | IYNRJSWZESYWNA-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)OC)C1CCSC1 |
| Canonical SMILES | CN(CC(=O)OC)C1CCSC1 |
Introduction
Methyl 2-[methyl(thiolan-3-yl)amino]acetate is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol. It is a derivative of thiolane, a sulfur-containing heterocycle, and features both sulfur and amino functionalities, making it versatile for various chemical reactions and biological applications.
Synthesis Methods
Methyl 2-[methyl(thiolan-3-yl)amino]acetate can be synthesized through a multi-step reaction involving methyl 2-aminoacetate and methyl thiolan-3-ylmethylamine under controlled conditions. This synthesis typically requires precise conditions to optimize yield and purity.
Applications in Research and Industry
This compound is used as an intermediate in the synthesis of more complex sulfur-containing molecules. It serves as a reagent in biochemical assays and studies involving sulfur metabolism. Additionally, it is utilized in the production of agrochemicals and other sulfur-containing industrial chemicals.
Biological Activity and Mechanism of Action
The biological activity of methyl 2-[methyl(thiolan-3-yl)amino]acetate is attributed to its interactions with enzymes and receptors in biological systems. It may act as a ligand for specific molecular targets, influencing various biological processes. Research indicates potential applications in enzyme inhibition and receptor binding, suggesting roles in signaling pathways within cells.
Enzyme Interaction Studies
| Concentration (µM) | Enzyme Activity (% Inhibition) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
These studies show promising results regarding the compound's inhibitory effects on enzymes, indicating its potential as a therapeutic agent.
Case Studies on Cell Viability
In a case study focusing on the compound's effects on human epithelial cells, significant effects on cell viability and proliferation were observed:
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Cell Line Used: Human epithelial cells
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Treatment Duration: 24 hours
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Observations:
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At concentrations above 50 µM, a notable decrease in cell viability was observed.
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The compound induced apoptosis in treated cells, as evidenced by increased caspase activity.
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Comparison with Similar Compounds
Methyl 2-[methyl(thiolan-3-yl)amino]acetate is unique compared to similar compounds due to its combination of sulfur and amino functionalities. For example, methyl 2-(thiolan-3-yl)acetate lacks an amino group, limiting its enzyme interaction capabilities. Another related compound, 2-methyl-3-thiophenethiol, has a different heterocyclic structure and exhibits antimicrobial properties.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-(thiolan-3-yl)acetate | Lacks amino group | Limited enzyme interaction |
| 2-methyl-3-thiophenethiol | Different heterocyclic structure | Antimicrobial properties |
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